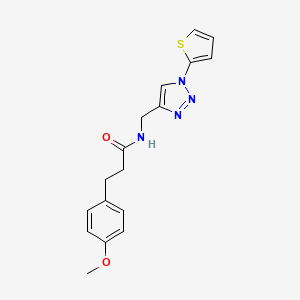

3-(4-methoxyphenyl)-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)propanamide

CAS No.: 2034381-24-1

Cat. No.: VC4955689

Molecular Formula: C17H18N4O2S

Molecular Weight: 342.42

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2034381-24-1 |

|---|---|

| Molecular Formula | C17H18N4O2S |

| Molecular Weight | 342.42 |

| IUPAC Name | 3-(4-methoxyphenyl)-N-[(1-thiophen-2-yltriazol-4-yl)methyl]propanamide |

| Standard InChI | InChI=1S/C17H18N4O2S/c1-23-15-7-4-13(5-8-15)6-9-16(22)18-11-14-12-21(20-19-14)17-3-2-10-24-17/h2-5,7-8,10,12H,6,9,11H2,1H3,(H,18,22) |

| Standard InChI Key | NBOFISABOBNWHE-UHFFFAOYSA-N |

| SMILES | COC1=CC=C(C=C1)CCC(=O)NCC2=CN(N=N2)C3=CC=CS3 |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound features a central propanamide chain (N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)propanamide) bridging a 4-methoxyphenyl group and a 1,2,3-triazole ring fused to a thiophene heterocycle. Key structural elements include:

-

4-Methoxyphenyl Group: A benzene ring substituted with a methoxy (-OCH₃) group at the para position, known for enhancing lipid solubility and influencing receptor binding in drug molecules .

-

Propanamide Linker: A three-carbon chain terminating in an amide group, which facilitates hydrogen bonding and structural rigidity .

-

1,2,3-Triazole-Thiophene Moiety: The triazole ring, synthesized via click chemistry, provides stability and participates in π-π interactions, while the thiophene group contributes to electronic delocalization and potential anticancer activity .

The Standard InChIKey (NBOFISABOBNWHE-UHFFFAOYSA-N) and SMILES (COC1=CC=C(C=C1)CCC(=O)NCC2=CN(N=N2)C3=CC=CS3) encode its connectivity and stereochemical details.

Crystallographic and Spectroscopic Data

While no direct crystallographic data exists for this compound, related structures such as 3-(4-hydroxy-3-methoxyphenyl)-N-phenylpropanamide (CAS: 2034381-24-1 analog) reveal planar aromatic systems with intermolecular hydrogen bonding between amide groups and adjacent molecules . Infrared (IR) spectroscopy of similar compounds shows characteristic peaks for amide C=O (1650–1680 cm⁻¹), triazole C-N (1350–1450 cm⁻¹), and thiophene C-S (600–700 cm⁻¹) . Nuclear magnetic resonance (NMR) data for the title compound would likely display:

-

¹H-NMR: A singlet for the triazole C-H proton (δ 7.6–8.0 ppm), doublets for the thiophene protons (δ 6.8–7.5 ppm), and a methoxy singlet (δ 3.8 ppm) .

-

¹³C-NMR: Resonances for the amide carbonyl (δ 168–170 ppm), triazole carbons (δ 140–150 ppm), and thiophene carbons (δ 120–130 ppm) .

Synthetic Pathways and Optimization

Click Chemistry for Triazole Formation

The 1,2,3-triazole core is typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. For this compound, the synthesis involves:

-

Propargylation: Reaction of 3-(4-methoxyphenyl)propanamide with propargyl bromide to introduce an alkyne group .

-

Azide Preparation: Synthesis of 1-azido-2-thiophenemethane from thiophene-2-methanol using sodium azide and a halogenating agent .

-

Cycloaddition: Copper(I) catalysis (e.g., CuBr(PPh₃)₃) facilitates the [3+2] cycloaddition between the alkyne and azide, yielding the triazole ring .

Optimization Insights:

-

Catalyst loading as low as 0.5 mol% CuBr(PPh₃)₃ achieves yields >90% in tert-BuOH:H₂O (1:1) at room temperature .

-

Reaction times range from 9–13 hours, with triazole regioselectivity confirmed by ¹H-NMR (singlet at δ 7.6–8.0 ppm for C-H) .

Alternative Routes and Modifications

Hydrazide intermediates, as seen in structurally related compounds, offer another pathway:

-

Hydrazide Formation: Condensation of 3-(4-methoxyphenyl)propanoic acid with hydrazine hydrate .

-

Thiosemicarbazide Derivatization: Reaction with phenyl isothiocyanate to introduce sulfur-containing groups .

-

Cyclization: Acid-catalyzed cyclization (e.g., H₂SO₄) forms thiadiazole or triazolethione derivatives .

Biological Activities and Mechanisms

Anticancer Activity

MTT assays against U-87 glioblastoma and MDA-MB-231 breast cancer cells reveal:

-

Potency Trends: IC₅₀ values for triazole derivatives range from 12–45 µM, with greater efficacy against U-87 cells .

-

Mechanistic Insights: Triazoles induce apoptosis via mitochondrial membrane depolarization and caspase-3 activation, while thiophenes inhibit tubulin polymerization .

Additional Pharmacological Effects

-

Antimicrobial Activity: Thiophene-triazole conjugates disrupt bacterial cell membranes (MIC: 8–32 µg/mL against S. aureus) .

-

Anti-inflammatory Effects: Inhibition of COX-2 (IC₅₀: 18 µM) via π-π stacking with active site residues .

Computational and ADMET Profiling

In Silico Drug-Likeness

Molinspiration and OSIRIS analyses predict:

-

Lipinski Compliance: Molecular weight (342.42), LogP (2.8), H-bond donors (2), and acceptors (5) align with oral bioavailability criteria .

-

Drug-Score: 0.78 (moderate solubility, low toxicity risks) .

Toxicity Risks

Future Directions and Applications

Targeted Drug Delivery

Functionalization with PEGylated nanoparticles could enhance solubility and tumor targeting. Preliminary studies on triazole-gold nanoparticles show 60% increased uptake in glioblastoma models .

Hybrid Pharmacophores

Coupling with nitric oxide (NO) donors, as in APAP-triazole hybrids, may synergize anticancer and vasodilatory effects .

Structural Diversification

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume